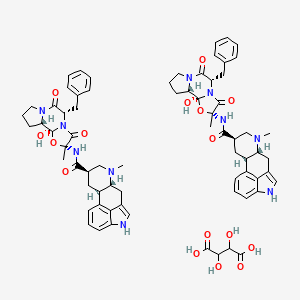

Dihydroergotamine tartrate

Übersicht

Beschreibung

Dihydroergotamine tartrate is an ergot alkaloid derivative used primarily in the treatment of migraines and cluster headaches. It is a 9,10-alpha-dihydro derivative of ergotamine, which is a naturally occurring compound found in the ergot fungus, Claviceps purpurea. This compound is known for its vasoconstrictive properties, which help alleviate migraine symptoms by constricting blood vessels in the brain .

Wirkmechanismus

Target of Action

Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine . It primarily targets serotonin receptors, specifically 5-HT1Dα and 5-HT1Dβ . These receptors play a crucial role in the regulation of mood, appetite, and sleep. DHE also shows high affinity for 5-HT1A , 5-HT2A , and 5-HT2C receptors .

Mode of Action

DHE acts as a partial agonist and/or antagonist at tryptaminergic, dopaminergic, and alpha-adrenergic receptors depending on their site . It causes constriction of peripheral and cranial blood vessels and produces depression of central vasomotor centers . This interaction with its targets leads to a decrease in the amplitude of pulsation in cranial arteries and a reduction in hyperperfusion of the basilar artery territory .

Biochemical Pathways

DHE’s action affects several biochemical pathways. It induces apoptosis and mitophagy, processes that regulate cell death and survival . It also disturbs ATP production, leading to adenosine triphosphate depletion . This disturbance in energy production can trigger cellular stress responses and influence cell survival.

Pharmacokinetics

DHE is erratically absorbed through the gut, with absorption ranging from 10 to 60% and extremely poor oral bioavailability . Therefore, it is typically administered via non-oral routes. Intravenous administration of DHE is particularly effective for treating acute migraines . Recent improvements have been made in the design of intranasal delivery devices, allowing for greater delivery of DHE solution to the vasculature-rich upper nasal cavity .

Result of Action

The molecular and cellular effects of DHE’s action include decreased membrane permeability, increased reactive oxygen species (ROS) generation, and induction of apoptosis . These changes can lead to cell death, particularly in cancer cells . DHE also activates mitophagy for damaged mitochondria .

Action Environment

The efficacy and stability of DHE can be influenced by various environmental factors. For instance, the design of delivery devices can significantly impact the bioavailability of DHE . Additionally, individual patient characteristics, such as metabolic rate and overall health status, can also affect the drug’s action and efficacy.

Biochemische Analyse

Biochemical Properties

Dihydroergotamine tartrate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It acts as an agonist at vascular serotonin receptors and a partial agonist at alpha-adrenergic and dopamine D2 receptors . These interactions lead to vasoconstriction, which is beneficial in alleviating migraine symptoms. Additionally, this compound interacts with adrenergic and 5-HT receptors, influencing various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to the inhibition of excessive neurotransmitter release, thereby reducing migraine symptoms. Furthermore, this compound affects vascular smooth muscle cells, causing vasoconstriction and reducing blood flow to certain areas, which helps in migraine relief .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and vasoconstriction . Additionally, this compound acts as a partial agonist at alpha-adrenergic receptors, contributing to its vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. This compound is metabolized in the liver to form several metabolites, including 8’-β-hydroxy dihydroergotamine, which is an active metabolite with similar potency for adrenergic and 5-HT receptors . Long-term studies have shown that this compound maintains its efficacy in reducing migraine symptoms over extended periods, although its stability can be affected by various factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe vasoconstriction and potential cardiovascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 8’-β-hydroxy dihydroergotamine, dihydrolysergic acid, and dihydrolysergic amide . These metabolites are further processed and excreted from the body. The interaction of this compound with enzymes such as cytochrome P450 plays a crucial role in its metabolism and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for vascular tissues. It is transported across cell membranes via specific transporters, allowing it to reach its target receptors and exert its therapeutic effects . The localization and accumulation of this compound in specific tissues are essential for its efficacy in treating migraines.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with intracellular receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The precise localization of this compound within cells ensures its effective interaction with target biomolecules and the subsequent modulation of cellular processes .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dihydroergotamin-Tartrat wird aus Ergotamin durch einen Hydrierungsprozess synthetisiert. Die Hydrierung von Ergotamin erfolgt typischerweise in Gegenwart eines Katalysators wie Palladium auf Kohle (Pd/C) unter kontrollierten Bedingungen von Temperatur und Druck. Die Reaktion führt zur Reduktion der Doppelbindung im Ergotaminmolekül, wodurch Dihydroergotamin entsteht .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dihydroergotamin-Tartrat beinhaltet die großtechnische Hydrierung von Ergotamin. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Katalysatorkonzentration sorgfältig kontrolliert werden. Das entstandene Dihydroergotamin wird dann mit Weinsäure umgesetzt, um das Tartratsalz zu bilden, das stabiler ist und sich für pharmazeutische Formulierungen eignet .

Arten von Reaktionen:

Oxidation: Dihydroergotamin kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Der primäre Syntheseweg beinhaltet die Reduktion von Ergotamin zu Dihydroergotamin.

Substitution: Dihydroergotamin kann an Substitutionsreaktionen teilnehmen, insbesondere an den Stickstoffatomen im Molekül.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Palladium auf Kohle (Pd/C) -Katalysators.

Substitution: Verschiedene Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate von Dihydroergotamin.

Reduktion: Dihydroergotamin aus Ergotamin.

Substitution: Alkylierte Derivate von Dihydroergotamin

4. Wissenschaftliche Forschungsanwendungen

Dihydroergotamin-Tartrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Mutterkornalkaloiden und deren Derivaten verwendet.

Biologie: Die Forschung zu Dihydroergotamin-Tartrat umfasst seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen.

Medizin: Es wird umfassend auf seine therapeutischen Wirkungen bei der Behandlung von Migräne und Cluster-Kopfschmerzen untersucht.

5. Wirkmechanismus

Dihydroergotamin-Tartrat entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf Serotonin (5-HT)-Rezeptoren, insbesondere die Subtypen 5-HT1B und 5-HT1D. Durch die Wirkung als Agonist an diesen Rezeptoren bewirkt Dihydroergotamin eine Vasokonstriktion der intrakraniellen Blutgefäße, was zur Linderung von Migränesymptomen beiträgt. Darüber hinaus interagiert es mit Dopamin- und adrenergen Rezeptoren, was zu seinen gesamten therapeutischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Ergotamin: Ein weiteres Mutterkornalkaloid, das zur Behandlung von Migräne eingesetzt wird, jedoch mit einem anderen Nebenwirkungsprofil und einer anderen Rezeptoraffinität.

Sumatriptan: Ein Triptan-Medikament, das zur Behandlung von Migräne eingesetzt wird und eine selektivere Wirkung auf Serotoninrezeptoren hat als Dihydroergotamin.

Methysergid: Ein Mutterkorn-Derivat, das zur Migräneprophylaxe eingesetzt wird, mit unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit von Dihydroergotamin-Tartrat: Dihydroergotamin-Tartrat ist einzigartig aufgrund seines multimodalen Wirkmechanismus, der Interaktionen mit mehreren Rezeptortypen umfasst, darunter Serotonin-, Dopamin- und adrenerge Rezeptoren. Dieses breite Rezeptoraktivitätsprofil trägt zu seiner Wirksamkeit bei der Behandlung von Migräne und Cluster-Kopfschmerzen bei und macht es zu einem wertvollen Therapeutikum .

Wissenschaftliche Forschungsanwendungen

Dihydroergotamine tartrate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: Research on this compound includes its effects on cellular processes and receptor interactions.

Medicine: It is extensively studied for its therapeutic effects in treating migraines and cluster headaches.

Industry: this compound is used in the pharmaceutical industry for the development of migraine medications.

Vergleich Mit ähnlichen Verbindungen

Ergotamine: Another ergot alkaloid used for migraine treatment, but with a different side effect profile and receptor affinity.

Sumatriptan: A triptan class drug used for migraines, which has a more selective action on serotonin receptors compared to dihydroergotamine.

Methysergide: An ergot derivative used for migraine prophylaxis, with different pharmacological properties.

Uniqueness of Dihydroergotamine Tartrate: this compound is unique due to its multi-modal mechanism of action, involving interactions with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. This broad receptor activity profile contributes to its effectiveness in treating migraines and cluster headaches, making it a valuable therapeutic agent .

Eigenschaften

CAS-Nummer |

5989-77-5 |

|---|---|

Molekularformel |

C70H80N10O16 |

Molekulargewicht |

1317.4 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1 |

InChI-Schlüssel |

AYYQJUDESMECLY-QCMZQTNXSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

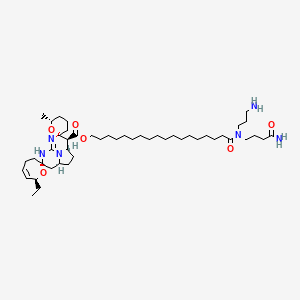

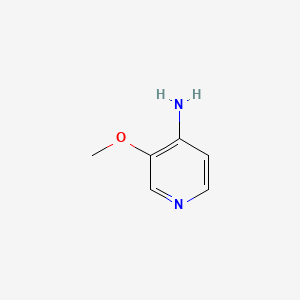

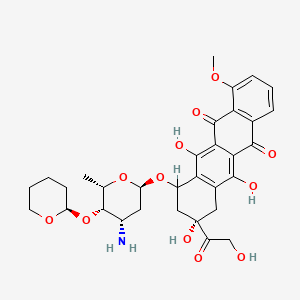

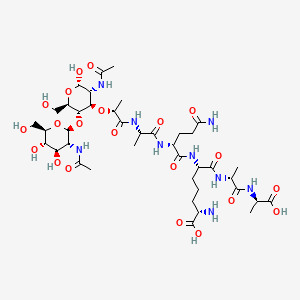

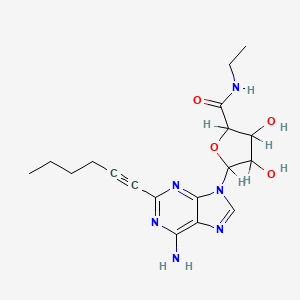

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)

![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)

![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)